molecular formula C27H23ClFN3O3 B2785443 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189655-85-3

5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2785443
CAS No.: 1189655-85-3
M. Wt: 491.95
InChI Key: KLEKGCWLIOXTDM-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C27H23ClFN3O3 and its molecular weight is 491.95. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O3/c1-34-23-10-5-17(13-24(23)35-2)11-12-31-16-30-25-21-14-20(29)8-9-22(21)32(26(25)27(31)33)15-18-3-6-19(28)7-4-18/h3-10,13-14,16H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEKGCWLIOXTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimido[5,4-b]indole core, substituted with a 4-chlorobenzyl group and a 3,4-dimethoxyphenethyl moiety. Its molecular formula is C24H24ClF N3O2 with a molecular weight of approximately 433.92 g/mol.

Property Value
Molecular FormulaC24H24ClF N3O2
Molecular Weight433.92 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro assays demonstrated moderate to strong antibacterial activity, with some derivatives achieving IC50 values in the low micromolar range .

Anticancer Properties

Research has suggested that pyrimido[5,4-b]indole derivatives possess anticancer activity. A study focusing on structure-activity relationships revealed that specific substitutions enhance cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of DNA synthesis : Compounds within this class may interfere with DNA replication processes.
  • Induction of oxidative stress : This leads to increased reactive oxygen species (ROS) production, contributing to cell death in cancer cells.
  • Modulation of signaling pathways : Targeting pathways such as MAPK and PI3K/Akt has been observed in related compounds.

Case Study 1: Antibacterial Screening

In a screening of over 20,000 compounds for biofilm inhibition against Salmonella, derivatives similar to our compound were identified as effective biofilm disruptors without affecting planktonic growth. This suggests potential applications in treating resistant bacterial infections .

Case Study 2: Anticancer Efficacy

A derivative was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM. Flow cytometry analysis confirmed apoptosis induction as a primary mode of action .

Scientific Research Applications

The compound 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido[5,4-b]indole family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by relevant case studies and data.

Immune Modulation

One of the most significant applications of this compound lies in its ability to modulate immune responses. Research has identified substituted pyrimido[5,4-b]indoles as potent activators of Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system. A study demonstrated that specific modifications to the compound led to differential production of cytokines associated with TLR4 activation, particularly IL-6 and interferon γ-induced protein 10 (IP-10) . This suggests potential use as an immunomodulator or adjuvant in vaccine formulations.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. A study focused on the inhibition of Salmonella biofilms revealed that certain derivatives of pyrimido[5,4-b]indoles could effectively prevent and eradicate biofilms without affecting planktonic growth . This is particularly important in addressing antibiotic resistance, as biofilm formation is a significant factor in the persistence of infections.

Case Study 1: TLR4 Activation

In a high-throughput screening assay, researchers identified several pyrimido[5,4-b]indole derivatives that selectively stimulated TLR4. The most potent compounds were shown to activate NFκB pathways while maintaining low cytotoxicity levels . This highlights their potential as therapeutic agents that can enhance immune responses without adverse effects.

Case Study 2: Biofilm Inhibition

A screening of over 20,000 compounds led to the identification of specific pyrimido[5,4-b]indole derivatives that inhibited Salmonella biofilms across various temperatures . These findings emphasize the compound's utility in developing new strategies to combat biofilm-associated infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Immune ModulationActivates TLR4; induces cytokine production
AntimicrobialInhibits Salmonella biofilms; does not affect planktonic growth
Cancer ResearchPotential anti-cancer properties (ongoing research)TBD

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Substitution at N-5Reduced cytotoxicity; enhanced immune response
Fluorination at C-8Increased potency against biofilms
Dimethoxy substitutionImproved solubility and bioavailabilityTBD

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